N-(3-Methoxyoxan-4-yl)but-2-ynamide
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Overview
Description
N-(3-Methoxyoxan-4-yl)but-2-ynamide is a chemical compound that belongs to the class of ynamides Ynamides are characterized by the presence of a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group
Preparation Methods
The synthesis of N-(3-Methoxyoxan-4-yl)but-2-ynamide typically involves the use of ynamide precursors. One common method involves the reaction of an appropriate oxane derivative with a but-2-ynamide under specific conditions. The reaction is often catalyzed by Lewis acids, such as scandium triflate (Sc(OTf)3), which facilitates the annulation process . The reaction conditions are generally mild, and the process can be completed in one step.
Chemical Reactions Analysis
N-(3-Methoxyoxan-4-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where the methoxy group can be replaced by other functional groups.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-(3-Methoxyoxan-4-yl)but-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of multifunctional compounds and challenging architectures.
Biology: The compound’s unique reactivity makes it useful in the study of biological processes and the development of bioactive molecules.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxyoxan-4-yl)but-2-ynamide involves its unique reactivity due to the polarized triple bond. This reactivity allows it to participate in various chemical transformations, including nucleophilic addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the reaction conditions.
Comparison with Similar Compounds
N-(3-Methoxyoxan-4-yl)but-2-ynamide can be compared with other similar compounds, such as:
But-2-enamide: A related compound with a double bond instead of a triple bond.
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Another similar compound with different substituents.
N-Ethyl-N-(2-methylphenyl)but-3-enamide: A compound with a similar structure but different functional groups.
Properties
IUPAC Name |
N-(3-methoxyoxan-4-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-4-10(12)11-8-5-6-14-7-9(8)13-2/h8-9H,5-7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBCMKPJQMJZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCOCC1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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